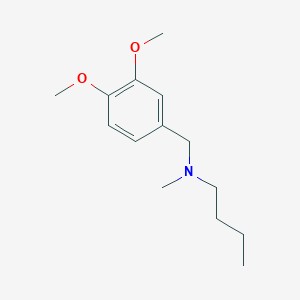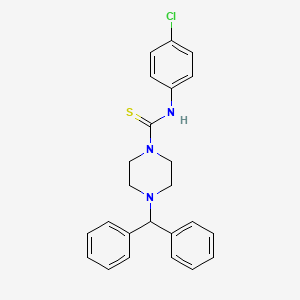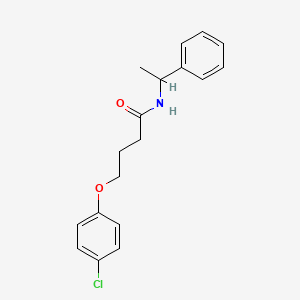
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the level of dopamine in the brain by blocking its reuptake. GBR 12909 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 works by blocking the reuptake of dopamine in the brain, which leads to an increase in the level of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement control. By increasing the level of dopamine, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can enhance the reward system and improve motor function.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have a number of biochemical and physiological effects. It increases the level of dopamine in the brain, which can lead to increased motivation, improved mood, and enhanced cognitive function. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood and motivation.
実験室実験の利点と制限
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has a number of advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of dopamine in the brain. However, its potential for abuse and addiction means that it must be used with caution. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 also has a short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909. One area of interest is its potential use in the treatment of cocaine addiction. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is its potential use in the treatment of depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans. Finally, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 could be used as a tool to study the role of dopamine in various neurological and psychiatric disorders, which could lead to the development of new treatments for these conditions.
合成法
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and butyraldehyde in the presence of a reducing agent to form the intermediate product. This intermediate is then treated with a strong acid to form the final product, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been studied for its potential use as a tool in neuroscience research to study the role of dopamine in the brain.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-9-15(2)11-12-7-8-13(16-3)14(10-12)17-4/h7-8,10H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHVTAQFUBWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-methylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)